molecular formula C14H9N3O2S2 B2629973 N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide CAS No. 1445159-77-2

N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B2629973
CAS No.: 1445159-77-2
M. Wt: 315.37
InChI Key: IFLIOSXNHSLIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a combination of thiophene and oxazole rings Thiophene is a sulfur-containing heterocycle, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide typically involves multi-step reactions. One common approach is the condensation of thiophene derivatives with oxazole precursors. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol. The process may involve heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano group and heterocyclic rings allows for strong interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is unique due to its combination of thiophene and oxazole rings, along with the cyano group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-5-thiophen-2-yl-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c15-6-10(9-3-5-20-7-9)17-14(18)12-13(19-8-16-12)11-2-1-4-21-11/h1-5,7-8,10H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLIOSXNHSLIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)C(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.